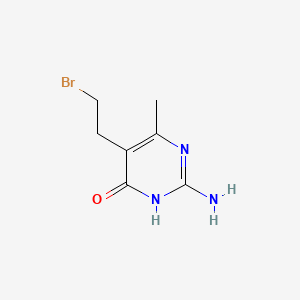
3-Chloropropyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(2-bromofenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de 3-cloropropilo es un compuesto orgánico complejo con posibles aplicaciones en varios campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un grupo cloropropilo, un grupo bromofenilo y un anillo tetrahidropirimidínico. La presencia de estos grupos funcionales lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-(2-bromofenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de 3-cloropropilo típicamente involucra múltiples pasos. Un método común incluye la reacción del 2-bromobenzaldehído con acetoacetato de etilo en presencia de acetato de amonio para formar el intermedio 4-(2-bromofenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato. Este intermedio luego se hace reaccionar con 3-cloropropanol en condiciones ácidas para producir el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del compuesto. Además, los métodos industriales pueden incorporar técnicas de purificación avanzadas como la recristalización y la cromatografía para garantizar que el producto final cumpla con las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(2-bromofenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de 3-cloropropilo puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos como aminas o tioles.
Reacciones de oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales.
Reacciones de reducción: El grupo carbonilo puede reducirse para formar alcoholes u otros derivados.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen azida de sodio, tiocianato de potasio y aminas primarias. Estas reacciones típicamente ocurren bajo temperaturas suaves a moderadas.
Reacciones de oxidación: Reactivos como permanganato de potasio o trióxido de cromo pueden usarse en condiciones ácidas o básicas.
Reacciones de reducción: Los agentes reductores como borohidruro de sodio o hidruro de aluminio y litio se utilizan comúnmente en condiciones anhidras.
Principales productos formados
Reacciones de sustitución: Los productos incluyen derivados azido, tiocianato y amino.
Reacciones de oxidación: Los productos incluyen ácidos carboxílicos y cetonas.
Reacciones de reducción: Los productos incluyen alcoholes y alcanos.
Aplicaciones Científicas De Investigación
El 4-(2-bromofenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de 3-cloropropilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente en el diseño de agentes antiinflamatorios y anticancerígenos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 4-(2-bromofenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de 3-cloropropilo implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y de los grupos funcionales presentes en la molécula.
Comparación Con Compuestos Similares
Compuestos similares
- 4-(2-fluorofenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de 3-cloropropilo
- 4-(2-clorofenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de 3-cloropropilo
- 4-(2-yodofenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de 3-cloropropilo
Singularidad
La singularidad del 4-(2-bromofenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de 3-cloropropilo radica en su combinación específica de grupos funcionales, que permite una amplia gama de reacciones químicas y aplicaciones. La presencia de átomos de bromo y cloro proporciona patrones de reactividad únicos en comparación con compuestos similares con diferentes halógenos.
Propiedades
Fórmula molecular |
C15H16BrClN2O3 |
|---|---|
Peso molecular |
387.65 g/mol |
Nombre IUPAC |
3-chloropropyl 4-(2-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H16BrClN2O3/c1-9-12(14(20)22-8-4-7-17)13(19-15(21)18-9)10-5-2-3-6-11(10)16/h2-3,5-6,13H,4,7-8H2,1H3,(H2,18,19,21) |
Clave InChI |
IOEKOLRFQSKQIU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2Br)C(=O)OCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(diethylamino)benzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11711932.png)
![3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B11711942.png)



![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11711963.png)


![2-ethoxy-4-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11711979.png)


![N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-9H-carbazol-9-amine](/img/structure/B11712001.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11712003.png)
![(2E)-1-(2,4-dinitrophenyl)-2-[(2E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-ylidene]hydrazine](/img/structure/B11712004.png)
